molecular formula C13H18N2 B14070456 Trans-2,3,4,4a,5,9b-hexahydro-2,5-dimethyl-1H-pyrido[4,3-b]indole

Trans-2,3,4,4a,5,9b-hexahydro-2,5-dimethyl-1H-pyrido[4,3-b]indole

Cat. No.: B14070456
M. Wt: 202.30 g/mol
InChI Key: GTQVMLYRXPPDSO-UHFFFAOYSA-N
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Description

Trans-2,3,4,4a,5,9b-hexahydro-2,5-dimethyl-1H-pyrido[4,3-b]indole is a compound belonging to the class of carbolines. Carbolines are a group of heterocyclic compounds that have shown significant biological activity. This particular compound has a complex structure with multiple fused rings, making it an interesting subject for chemical and pharmacological studies .

Preparation Methods

The synthesis of trans-2,3,4,4a,5,9b-hexahydro-2,5-dimethyl-1H-pyrido[4,3-b]indole can be achieved through several routes. One common method involves the reduction of tetrahydro derivatives using borane-tetrahydrofuran (BH3.THF) complexes in tetrahydrofuran (THF) or borane-triethylamine (BH3.Et3N) complexes in dioxane . Industrial production methods often involve similar reduction processes but on a larger scale, ensuring the purity and yield of the final product.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include phosphorus oxychloride, triethylamine hydrochloride, and various reducing agents like borane complexes. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound, particularly its neuroleptic derivatives, involves binding to dopamine receptors. This binding is facilitated by the hydrogen-bond donating site on the dopamine receptor, which interacts with the compound’s structure . This interaction can modulate the activity of dopamine receptors, leading to potential therapeutic effects.

Comparison with Similar Compounds

Trans-2,3,4,4a,5,9b-hexahydro-2,5-dimethyl-1H-pyrido[4,3-b]indole can be compared with other carbolines such as α-carboline, γ-carboline, and δ-carboline. Each of these compounds has unique properties:

The uniqueness of this compound lies in its specific structure and the resulting biological activities, particularly its potential neuroleptic effects.

Properties

IUPAC Name

2,5-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-14-8-7-13-11(9-14)10-5-3-4-6-12(10)15(13)2/h3-6,11,13H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTQVMLYRXPPDSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2C(C1)C3=CC=CC=C3N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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